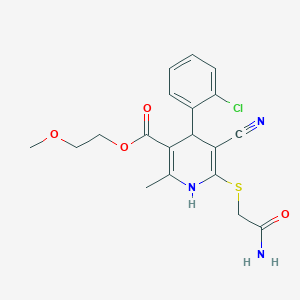
2-Methoxyethyl 6-((2-amino-2-oxoethyl)thio)-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyethyl 6-((2-amino-2-oxoethyl)thio)-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C19H20ClN3O4S and its molecular weight is 421.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-Methoxyethyl 6-((2-amino-2-oxoethyl)thio)-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate is a derivative of dihydropyridine, which has been explored for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Anticancer Properties
Research indicates that derivatives of dihydropyridine exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines, including HeLa (cervical carcinoma), A549 (lung cancer), and Jurkat (leukemia) cells. The mechanism often involves the modulation of cell cycle progression and induction of oxidative stress leading to cell death .
Table 1: Anticancer Activity Against Various Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | A549 | 10 | Cell cycle arrest |
| Compound C | Jurkat | 12 | Oxidative stress induction |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Derivatives containing the thiadiazole moiety have shown promising antibacterial effects against Gram-positive and Gram-negative bacteria. For example, studies report that certain derivatives exhibit a minimum inhibitory concentration (MIC) as low as 62.5 µg/mL against Staphylococcus aureus and moderate activity against Escherichia coli .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 62.5 | Moderate |
| Compound E | Escherichia coli | 125 | Moderate |
| Compound F | Salmonella typhi | 100 | Good |
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : Many dihydropyridine derivatives inhibit key enzymes involved in cancer cell proliferation.
- Oxidative Stress Induction : The presence of cyano and thio groups may contribute to increased reactive oxygen species (ROS) levels within cells, leading to apoptosis.
- Cell Cycle Modulation : Studies suggest that these compounds can arrest the cell cycle at specific phases, particularly G1 or G2/M phases, thereby preventing further proliferation.
Case Studies
A notable study explored the effects of this compound on human lung cancer cells (A549). The results indicated a dose-dependent decrease in cell viability with significant morphological changes consistent with apoptosis observed through microscopy techniques. The study concluded that the compound could be a lead candidate for further development as an anticancer agent .
Propiedades
IUPAC Name |
2-methoxyethyl 6-(2-amino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c1-11-16(19(25)27-8-7-26-2)17(12-5-3-4-6-14(12)20)13(9-21)18(23-11)28-10-15(22)24/h3-6,17,23H,7-8,10H2,1-2H3,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHZDWJMVVIQOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC=CC=C2Cl)C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














